2-Nitrobenzyl Chloride: A Technical Guide for Researchers
2-Nitrobenzyl Chloride: A Technical Guide for Researchers
CAS Number: 612-23-7
This technical guide provides an in-depth overview of 2-Nitrobenzyl chloride, a versatile reagent widely utilized in organic synthesis, particularly in the fields of drug development and proteomics. This document outlines its chemical and physical properties, safety information, and key applications, with a focus on its role as a photolabile protecting group and as a precursor for hypoxia-selective cytotoxins. Detailed methodologies for its synthesis and use in specific experimental contexts are also provided.
Core Properties and Safety Information
2-Nitrobenzyl chloride, also known as α-chloro-2-nitrotoluene, is a pale yellow crystalline solid.[1][2][3] Its key physicochemical properties are summarized in the table below, providing a comprehensive reference for laboratory use.
Physicochemical Properties of 2-Nitrobenzyl Chloride
| Property | Value | Reference(s) |
| CAS Number | 612-23-7 | [1][4][5][6][7] |
| Molecular Formula | C₇H₆ClNO₂ | [1][6] |
| Molecular Weight | 171.58 g/mol | [1][5][6][7] |
| Appearance | Pale yellow crystals or powder | [1][2][3] |
| Melting Point | 46-48 °C | [1][5][8] |
| Boiling Point | 127-133 °C at 10-13 hPa | [1][4][5] |
| Density | 1.556 g/cm³ | [1][3] |
| Solubility | Insoluble in water. Soluble in acetone, alcohol, benzene, and diethyl ether. | [1][2] |
| Flash Point | 112 °C | [4][7] |
Safety and Handling
2-Nitrobenzyl chloride is classified as a hazardous substance and requires careful handling in a laboratory setting. It is corrosive and causes severe skin burns and eye damage.[2][9] Inhalation may cause respiratory irritation.[4][9] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be worn when handling this compound.[8]
Hazard Statements: H314, H315, H318, H319, H335.[1][4][9] Signal Word: Danger.[1][9]
Applications in Research and Drug Development
2-Nitrobenzyl chloride serves as a critical building block in several areas of chemical and biomedical research. Its utility stems from the reactivity of the benzylic chloride and the unique properties imparted by the ortho-nitro group.
Photolabile Protecting Group Chemistry
The 2-nitrobenzyl group is a well-established photolabile protecting group (PPG), often referred to as a "caging" group.[2][5] This functionality allows for the temporary inactivation of a bioactive molecule. The active compound can then be released with high spatiotemporal precision upon irradiation with light, typically in the UV range.[2][5] This "uncaging" process is invaluable for studying dynamic biological processes and for targeted drug delivery.[7] The general mechanism involves the light-induced transfer of a hydrogen atom from the benzylic position to the nitro group, initiating a rearrangement that cleaves the bond to the protected functional group.[6]
Below is a conceptual workflow for the application of a 2-nitrobenzyl protecting group.
Caption: Workflow of utilizing 2-nitrobenzyl chloride as a photolabile protecting group.
Hypoxia-Selective Cytotoxins
In the context of cancer therapy, derivatives of 2-nitrobenzyl chloride are utilized to create hypoxia-selective prodrugs.[1] Solid tumors often contain regions of low oxygen (hypoxia), which are resistant to conventional therapies.[10] The nitro group of the 2-nitrobenzyl moiety can be selectively reduced under hypoxic conditions by cellular reductases.[10] This bio-reduction triggers the release of a potent cytotoxic agent, such as a nitrogen mustard, directly within the tumor microenvironment, thereby minimizing damage to healthy, well-oxygenated tissues.[1][9]
The following diagram illustrates the mechanism of action for a nitrobenzyl-based hypoxia-selective cytotoxin.
Caption: Activation pathway of a 2-nitrobenzyl-derived prodrug in hypoxic tumor cells.
Experimental Protocols
Synthesis of 2-Nitrobenzyl Chloride
A common laboratory-scale synthesis of 2-nitrobenzyl chloride involves the chlorination of 2-nitrobenzyl alcohol.
Materials:
-
2-Nitrobenzyl alcohol
-
Phosphorus pentachloride
-
Ice-water bath
-
Round bottom flask
-
Distillation apparatus
Procedure:
-
Dissolve 5 g of 2-nitrobenzyl alcohol in 50 g of dry chloroform in a round bottom flask.
-
Cool the flask in an ice-water bath.
-
Slowly add 3 g of powdered phosphorus pentachloride to the cooled solution.
-
Allow the reaction mixture to remain in the cold water bath until the reaction is complete.
-
Collect the chloroform layer and remove the solvent by distillation.
-
The crude 2-nitrobenzyl chloride, which appears as pale yellow needles, can be purified by recrystallization from chloroform.[10]
Synthesis of N,N-bis(2-chloroethyl)-N-methyl-N-(2-nitrobenzyl)ammonium chloride (A Hypoxia-Selective Cytotoxin Precursor)
This protocol describes the synthesis of a nitrobenzyl mustard quaternary salt, a prodrug that releases the cytotoxic agent mechlorethamine (B1211372) under hypoxic conditions.[1]
Materials:
-
2-Nitrobenzyl chloride
-
N-methyldiethanolamine
-
Thionyl chloride
Procedure:
-
React 2-nitrobenzyl chloride with N-methyldiethanolamine to form the corresponding quaternary diol.
-
React the resulting quaternary diol with thionyl chloride at room temperature to yield N,N-bis(2-chloroethyl)-N-methyl-N-(2-nitrobenzyl)ammonium chloride.[1]
Use of 2-Nitrobenzyl Chloride as a Protecting Group for Cysteine
2-Nitrobenzyl chloride is used to introduce the photolabile 2-nitrobenzyl protecting group for the phenolic hydroxyl group of tyrosine and the thiol group of cysteine.[1] The following outlines the conceptual steps for the protection of a cysteine residue.
Materials:
-
A peptide or amino acid containing a free cysteine residue
-
2-Nitrobenzyl chloride
-
A suitable base (e.g., sodium hydride)
-
An appropriate solvent (e.g., THF)
Procedure:
-
Dissolve the cysteine-containing compound in a suitable solvent.
-
Add a base to deprotonate the thiol group of the cysteine residue, forming a thiolate.
-
Add 2-nitrobenzyl chloride to the reaction mixture. The thiolate will act as a nucleophile, displacing the chloride and forming an S-(2-nitrobenzyl)cysteine residue.
-
Purify the resulting protected peptide or amino acid.
This S-(2-nitrobenzyl)cysteine can then be incorporated into larger peptide chains using solid-phase peptide synthesis.[11] The 2-nitrobenzyl group can be removed later by photolysis to reveal the free cysteine thiol.
References
- 1. Nitrobenzyl mustard quaternary salts: a new class of hypoxia-selective cytotoxins capable of releasing diffusible cytotoxins on bioreduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Nitrobenzyl phosphorodiamidates as potential hypoxia-selective alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photopharmacology and photoresponsive drug delivery - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D5CS00125K [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Hypoxia-selective antitumor agents. 12. Nitrobenzyl quaternary salts as bioreductive prodrugs of the alkylating agent mechlorethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
